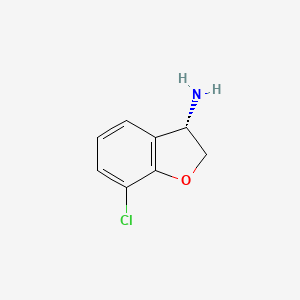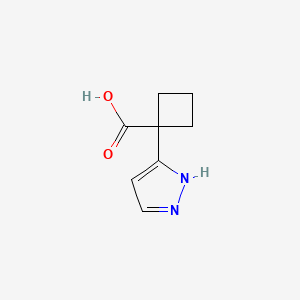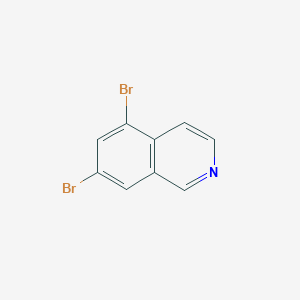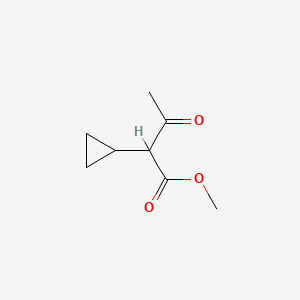
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Chemical Synthesis
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine and its derivatives have been studied for their structural characteristics and potential in chemical synthesis. For example, research has explored the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into intermolecular hydrogen bonding patterns and crystal structures. These findings demonstrate the compound's utility in the study of molecular interactions and crystal engineering (Böck et al., 2020).
Coordination Chemistry and Metal Complex Formation
The compound has been applied in coordination chemistry, where it serves as a ligand in the formation of chromium methyl complexes through reductive alkylation and oxidative addition. This underscores its role in the synthesis of organometallic complexes with potential applications in catalysis and material science (Noor et al., 2015).
Hydrogen Bonding and Solvation Studies
Hydration and solvation studies have utilized this compound to investigate the effects of solute-induced changes in water structure. These studies provide valuable information on the interactions between water and organic molecules, with implications for understanding solvation phenomena and designing better solvents (Kiełek & Marczak, 2010).
Antimicrobial Activity
Research into novel bioactive molecules has led to the synthesis of derivatives of this compound, which have been screened for antimicrobial properties. This highlights the compound's potential as a precursor in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Desai et al., 2012).
Catalytic Applications
The compound has found use in catalysis, particularly in the synthesis of nitrogen ylides from tertiary amines and α-diazo ketones. These studies have implications for synthetic chemistry, providing efficient pathways for the generation of valuable intermediates and products (Zotto et al., 2000).
Safety and Hazards
The safety information for “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWWTRKRRLKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2552728.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2552732.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2552745.png)

![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)

![2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552751.png)
